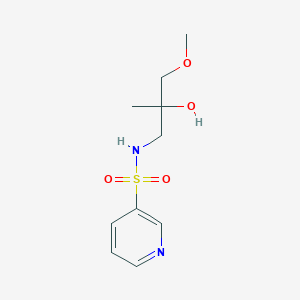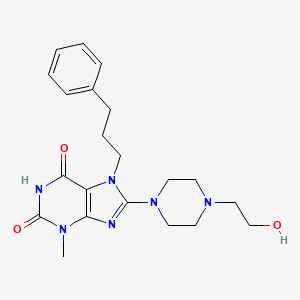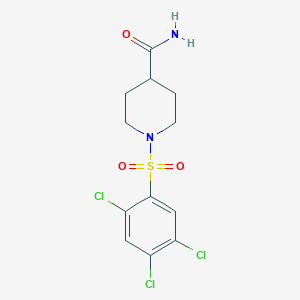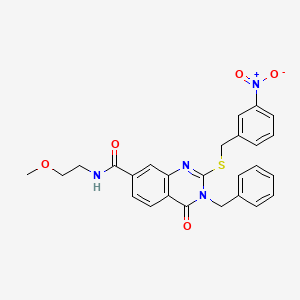
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide, commonly known as HMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMS is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of HMS is not fully understood. However, it is believed that HMS exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HMS has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. The exact mechanism by which HMS exerts its anti-bacterial effects is not fully understood.
Biochemical and Physiological Effects:
HMS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMS can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HMS has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, HMS has been shown to have antibacterial effects against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMS in lab experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, HMS has been extensively studied and its potential therapeutic applications have been well documented. However, one limitation of using HMS in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications.
Direcciones Futuras
There are several future directions for research on HMS. One potential area of investigation is the use of HMS in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications. Another area of research could be the development of novel derivatives of HMS with improved pharmacological properties. Finally, the antibacterial effects of HMS could be further investigated to determine its potential use as an antibiotic.
Métodos De Síntesis
HMS can be synthesized by reacting 2-methyl-3-hydroxypropylamine with pyridine-3-sulfonyl chloride. The resulting product is purified by column chromatography to obtain pure HMS. The synthesis of HMS is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
HMS has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. HMS has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, HMS has been shown to exhibit antibacterial properties and has been investigated for its potential use as an antibiotic.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-10(13,8-16-2)7-12-17(14,15)9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAJKXGYUNONFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)





![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)


![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)